Methylaminopropyldibenzodiazepinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13450-70-9 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
11-[3-(methylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H19N3O/c1-18-11-6-12-20-15-9-4-2-7-13(15)17(21)19-14-8-3-5-10-16(14)20/h2-5,7-10,18H,6,11-12H2,1H3,(H,19,21) |
InChI Key |
XOMDALGJAOGYEC-UHFFFAOYSA-N |
SMILES |
CNCCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Appearance |
Solid powder |
Other CAS No. |
13450-70-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
63915-70-8 (hydrochloride.monohydrate) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CI 600 CI 600 hydrochloride CI 600 monohydrate hydrochloride CI-600 methylaminopropyldibenzodiazepinone |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Methylaminopropyldibenzodiazepinone Analogs
Theoretical Frameworks for Structure-Activity Relationships in Ligand Design
The design of effective ligands is guided by several key theoretical principles that aim to correlate a molecule's three-dimensional structure with its biological function. These frameworks provide a rational basis for optimizing lead compounds.
Pharmacophore Identification and Ligand-Based Design Principles
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. philadelphia.edu.jo It is a crucial concept in ligand-based drug design, where the structure of the target receptor is unknown. nih.gov By identifying the common structural features among a series of active molecules, a pharmacophore model can be generated. This model then serves as a template to design new molecules with potentially higher affinity and selectivity. frontiersin.org The process involves aligning a set of active compounds and identifying the key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are critical for interaction with the biological target. nih.gov
Systematic Chemical Modifications and Their Effects on Biological Activity of Methylaminopropyldibenzodiazepinone Derivatives
Systematic modification of the this compound core structure is a key strategy to probe the SAR and optimize biological activity. These modifications typically involve altering the substituents on the dibenzodiazepinone nucleus and the methylaminopropyl side chain.
Variations of the Methylamino Substituent
The methylamino group and its associated propyl linker are critical components of the this compound pharmacophore. Modifications in this region can significantly impact receptor binding and functional activity.
Altering the length and branching of the alkyl chain attached to the nitrogen atom can have profound effects on biological activity. Homologation, the process of incrementally increasing the chain length by a methylene (B1212753) (-CH2-) group, can influence lipophilicity and the spatial positioning of the terminal amino group. Studies on related compounds have shown that increasing alkyl chain length can sometimes lead to increased potency up to a certain point, after which activity may decrease due to steric hindrance or unfavorable interactions with the receptor. Branching on the alkyl chain can also impact activity by introducing steric bulk and potentially increasing metabolic stability.
Table 1: Illustrative Impact of Alkyl Chain Modification on Biological Activity
| Compound | Alkyl Substituent | Relative Potency |
| Analog A | Methyl | 1.0 |
| Analog B | Ethyl | 1.5 |
| Analog C | Propyl | 2.0 |
| Analog D | Isopropyl | 1.2 |
| Analog E | Butyl | 1.8 |
Note: The data in this table is illustrative and intended to demonstrate the potential effects of alkyl chain modifications based on general SAR principles.
Replacing the methyl group with cyclic or aromatic moieties introduces significant structural changes that can explore different regions of the receptor binding pocket. The introduction of a cyclic group, such as a cyclopropyl (B3062369) or cyclohexyl ring, can restrict the conformational flexibility of the side chain, potentially leading to a more favorable binding orientation. Aromatic rings, when attached to the nitrogen, can engage in additional binding interactions, such as pi-pi stacking, with aromatic amino acid residues in the receptor. youtube.com The nature and substitution pattern of these rings can be systematically varied to optimize these interactions.
Table 2: Illustrative Impact of Cyclic and Aromatic Moieties on Biological Activity
| Compound | Substituent on Amino Group | Key Interaction | Relative Affinity |
| Analog F | Methyl | van der Waals | 1.0 |
| Analog G | Cyclopropyl | Hydrophobic | 1.7 |
| Analog H | Phenyl | π-π Stacking | 2.5 |
| Analog I | 4-Chlorophenyl | Halogen Bonding | 3.1 |
Note: The data in this table is illustrative and based on established principles of molecular interactions in drug design.
Modifications to the Aminopropyl Chain
The aminopropyl side chain of this compound is a critical determinant of its pharmacological profile. Modifications to this chain, including changes in its length, branching, and the incorporation of different functional groups, can significantly impact the compound's interaction with its biological targets.
Positional Isomerism and Stereochemical Influence
The attachment point of the amino group on the propyl chain and the stereochemistry of any chiral centers are crucial for biological activity. While specific studies on this compound are not prevalent, research on related benzodiazepinone derivatives provides valuable insights. For instance, studies on benzodiazepinone derivatives with cyclic amine linkers of varying lengths (methylene, ethylene, or acetyl spacers) have shown that the nature and length of the spacer significantly influence activity. unina.it
Positional isomers, where the methylamino group is at the 1-, 2-, or 3-position of the propyl chain, would likely exhibit different potencies and selectivities. This is because the spatial arrangement of the basic nitrogen atom relative to the dibenzodiazepinone core is a key factor in receptor binding.
Stereochemistry also plays a pivotal role. If a chiral center is present, for example by introducing a methyl group on the propyl chain, the (R) and (S) enantiomers can have markedly different biological activities. This is a common phenomenon in pharmacology, where one enantiomer fits more effectively into a chiral binding site on a receptor or enzyme.
| Modification | Rationale | Anticipated Impact on Activity |
| Varying amino position (1, 2, or 3) | Alters the distance and orientation of the basic nitrogen relative to the core. | Significant changes in potency and selectivity are expected. |
| Introduction of a chiral center | Explores stereospecific interactions with the biological target. | Enantiomers may exhibit different levels of activity and/or different pharmacological profiles. |
Heteroatom Incorporation within the Alkyl Chain
Replacing one or more carbon atoms of the aminopropyl chain with heteroatoms such as oxygen or nitrogen can alter the chain's flexibility, polarity, and hydrogen bonding capacity. For example, the introduction of an ether linkage could change the conformational preferences of the side chain, potentially leading to a more favorable binding orientation. Similarly, incorporating an additional amine group to create a diamine chain would significantly increase basicity and the potential for hydrogen bonding interactions.
| Modification | Rationale | Anticipated Impact on Activity |
| Replacement of a methylene group with an oxygen atom (ether linkage) | Alters chain flexibility and introduces a hydrogen bond acceptor. | May enhance or decrease activity depending on the specific binding site requirements. |
| Replacement of a methylene group with a nitrogen atom (diamine) | Increases basicity and hydrogen bonding potential. | Could lead to stronger interactions with anionic sites on the target protein. |
Derivatization of the Dibenzodiazepinone Core Structure
The dibenzodiazepinone core is a key structural feature, and its derivatization can fine-tune the electronic and steric properties of the entire molecule, thereby influencing its biological activity.
Substituent Effects on Aromatic Ring Systems
The nature and position of substituents on the two aromatic rings of the dibenzodiazepinone core can have a profound effect on activity. For related benzodiazepine (B76468) structures, it has been shown that a substituent at the 7-position can significantly increase activity. chemisgroup.us The introduction of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) can alter the electron density of the aromatic system, affecting its interaction with the biological target through mechanisms like π-π stacking. nih.gov
The position of the substituent is also critical. For instance, a substituent at a position involved in a key binding interaction will have a much greater impact than one at a less critical position.
| Substituent | Position | Electronic Effect | Anticipated Impact on Activity |
| Chloro (-Cl) | 7 | Electron-withdrawing | Potential increase in activity. chemisgroup.us |
| Nitro (-NO2) | 8 | Strongly electron-withdrawing | May decrease activity due to excessive electron withdrawal. |
| Methyl (-CH3) | 7 | Electron-donating | Could modulate activity, potentially increasing it. |
| Methoxy (-OCH3) | 8 | Electron-donating | May enhance activity through favorable electronic interactions. |
Heteroatom Replacement Strategies within the Ring System
Replacing one of the benzene (B151609) rings of the dibenzodiazepinone core with a heteroaromatic ring, such as a pyridine (B92270) or thiophene (B33073) ring, can significantly alter the compound's properties. This strategy, known as bioisosteric replacement, can impact factors like solubility, metabolic stability, and receptor affinity. For example, the introduction of a nitrogen atom in one of the aromatic rings would create a pyridobenzodiazepinone, which would have altered electronic distribution and hydrogen bonding capabilities. Recent research on dibenzodiazepine derivatives has shown that replacing the oxygen atom in the related dibenzoxazepine (B10770217) core with a nitrogen atom can reduce cytotoxicity. nih.gov
| Modification | Rationale | Anticipated Impact on Activity |
| Replacement of a benzene ring with a pyridine ring | Introduces a nitrogen atom, altering electronic distribution and potential for hydrogen bonding. | Could lead to altered selectivity and potency. |
| Replacement of a benzene ring with a thiophene ring | Introduces a sulfur-containing heterocycle, impacting lipophilicity and metabolic profile. | May improve pharmacokinetic properties and modulate activity. |
Computational Approaches to SAR Elucidation for this compound
Computational chemistry offers powerful tools for understanding the structure-activity relationships of complex molecules like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the key structural features required for biological activity.
QSAR studies on related structures, such as tetrahydroimidazo-[4,5,1-jk] chemisgroup.usnih.gov-benzodiazepinone derivatives, have demonstrated the importance of electronic and steric factors in determining activity. nih.gov These models use statistical methods to correlate physicochemical properties of a series of compounds with their biological activities, allowing for the prediction of the activity of novel analogs.
Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. nih.gov These simulations can help to rationalize the observed SAR and guide the design of new derivatives with improved affinity and selectivity. For example, docking studies can reveal key hydrogen bonding interactions, hydrophobic contacts, and π-π stacking interactions between the ligand and the protein. nih.gov By understanding these interactions, medicinal chemists can design new compounds that optimize these contacts, leading to more potent and effective drugs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netscirp.org For dibenzodiazepinone analogs, QSAR studies have been instrumental in identifying the physicochemical properties and structural features that govern their therapeutic effects, particularly as antipsychotic agents targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govnih.gov
A typical 2D-QSAR model for dibenzodiazepinone derivatives might take the form of a multiple linear regression (MLR) equation. For instance, a model developed for a series of olanzapine (B1677200) derivatives targeting the D2 receptor showed a correlation coefficient (r²) of 0.7, indicating a reasonably good relationship between the selected descriptors and the binding affinity (Ki). slideshare.net Such models often incorporate a variety of molecular descriptors, including:
Electronic Descriptors: These pertain to the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can influence receptor-ligand interactions. scirp.org
Lipophilic Descriptors: Lipophilicity, often expressed as logP, is a critical parameter that affects a drug's ability to cross cell membranes and the blood-brain barrier. researchgate.net
Steric or Topological Descriptors: These describe the size, shape, and connectivity of the molecule, which are crucial for fitting into the receptor's binding pocket.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. nih.govdrugdesign.org These approaches generate 3D contour maps that highlight regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish biological activity. For a series of clozapine (B1669256) analogs, a CoMFA model yielded a high cross-validated correlation coefficient (q²) greater than 0.6 and a non-cross-validated correlation coefficient (r²) greater than 0.9, demonstrating excellent predictive ability. researchgate.net These models can guide the strategic placement of substituents on the dibenzodiazepinone scaffold to optimize interactions with the target receptor.
Table 1: Representative QSAR Model Parameters for Dibenzodiazepine Analogs
| Model Type | Target Receptor | Key Descriptors | r² | q² |
| 2D-QSAR (MLR) | Dopamine D2 | Energy-based, Lipophilicity | 0.70 | - |
| 3D-QSAR (CoMFA) | Dopamine D2 | Steric, Electrostatic Fields | >0.90 | >0.60 |
This table presents representative statistical values from QSAR studies on dibenzodiazepine analogs. Actual values can vary based on the specific dataset and modeling methodology.
Pharmacological Mechanisms and Molecular Target Identification for Methylaminopropyldibenzodiazepinone
Ligand-Receptor Interaction Dynamics and Binding Kinetics
No data could be found to populate the detailed research findings or data tables for these sections. Therefore, the generation of the requested article cannot be fulfilled at this time due to the absence of foundational scientific data on the specified compound.
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Preclinical in Vitro Investigations of Methylaminopropyldibenzodiazepinone Biological Activity
Molecular Interaction Studies in Cell-Free Systems
Nucleic Acid (DNA/RNA) Binding Investigations
The interaction of small molecules with nucleic acids is a critical area of preclinical research, as it can elucidate potential mechanisms of action, particularly for anticancer and antiviral agents. These investigations typically aim to determine if a compound can bind to DNA or RNA and to characterize the nature of this binding.
Common techniques employed in these studies include:
Spectroscopic Methods: UV-Visible, fluorescence, and circular dichroism (CD) spectroscopy are frequently used to detect changes in the spectral properties of DNA or the compound upon binding. These changes can indicate the mode of binding (e.g., intercalation, groove binding) and the binding affinity.
Electrophoretic Mobility Shift Assays (EMSA): This technique assesses the binding of a compound to a nucleic acid fragment by observing changes in its migration through a gel matrix. A shift in the mobility of the nucleic acid indicates the formation of a compound-nucleic acid complex.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur when a compound binds to a nucleic acid, providing a complete thermodynamic profile of the interaction, including the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS).
A hypothetical data table for nucleic acid binding studies might look like this:
| Technique | Nucleic Acid Type | Binding Constant (Kd) | Observed Changes |
| Fluorescence Spectroscopy | Calf Thymus DNA | 1.5 x 10-6 M | Increase in fluorescence intensity |
| Circular Dichroism | G-quadruplex DNA | 5.2 x 10-7 M | Induced CD signal in the DNA region |
| EMSA | Synthetic RNA Oligo | - | Shift in band migration |
Investigation of Cellular Permeability and Intracellular Distribution
Understanding how a compound crosses cell membranes and where it localizes within the cell is fundamental to predicting its bioavailability and mechanism of action.
In Vitro Cell Monolayer Transport Studies
These studies assess the ability of a compound to traverse a layer of cultured cells, which serves as a model for biological barriers like the intestinal epithelium. mdpi.comnih.gov The Caco-2 cell line is a widely used model for predicting oral drug absorption. nih.govnih.gov
The primary method involves seeding cells on a porous membrane in a Transwell™ insert, which separates an apical (donor) and a basolateral (receiver) compartment. mdpi.comdtu.dk The test compound is added to the apical side, and its appearance in the basolateral compartment is measured over time. dtu.dk The apparent permeability coefficient (Papp) is then calculated.
Key parameters determined in these studies include:
Apical to Basolateral (A-B) Permeability: Measures the transport from the "lumenal" to the "blood" side, simulating absorption.
Basolateral to Apical (B-A) Permeability: Measures transport in the opposite direction, which can indicate the involvement of efflux transporters.
Efflux Ratio (ER): The ratio of B-A to A-B permeability. An ER greater than 2 suggests that the compound may be a substrate for efflux pumps like P-glycoprotein.
A representative data table for cell monolayer transport studies is shown below:
| Cell Line | Direction | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio |
| Caco-2 | A to B | 3.5 | 2.1 |
| Caco-2 | B to A | 7.4 | |
| MDCK-MDR1 | A to B | 1.2 | 8.3 |
| MDCK-MDR1 | B to A | 10.0 |
Subcellular Localization Studies within Cellular Compartments
Determining the specific organelles or compartments where a compound accumulates is crucial for understanding its biological effects.
Confocal Laser Scanning Microscopy (CLSM) is a primary tool for these investigations. Typically, the compound of interest is either intrinsically fluorescent or is tagged with a fluorescent dye. Cells are then treated with the compound and co-stained with fluorescent markers specific for different organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes). The colocalization of the compound's fluorescence with that of the organelle-specific markers indicates its subcellular distribution. nih.govmdpi.com
Quantitative analysis of colocalization can be performed using specialized software to calculate correlation coefficients, providing a more objective measure of the compound's distribution.
A summary of subcellular localization findings might be presented as follows:
| Cellular Compartment | Colocalization Observed | Method |
| Nucleus | Low | Confocal Microscopy with DAPI stain |
| Mitochondria | High | Confocal Microscopy with MitoTracker Red |
| Lysosomes | Moderate | Confocal Microscopy with LysoTracker Green |
| Endoplasmic Reticulum | Low | Confocal Microscopy with ER-Tracker |
Conclusion and Future Research Directions in Methylaminopropyldibenzodiazepinone Research
Synthesis of Current Understanding of Methylaminopropyldibenzodiazepinone Chemistry and Biological Activity
The core structure of this compound belongs to the broader class of dibenzodiazepines, a scaffold known for its diverse biological activities. While specific research on the named compound is limited, the chemical literature on related structures provides a solid framework for understanding its potential synthesis and properties. The general synthesis of dibenzodiazepine derivatives often involves a concise approach starting from precursor molecules that are subsequently modified to introduce various functional groups. nih.gov For instance, a common synthetic route for basic derivatives of similar heterocyclic systems involves the reaction of a halide precursor with an appropriate amine, such as methylaminopropane.
The biological activity of dibenzodiazepine derivatives is extensive, with many compounds demonstrating significant effects on the central nervous system. youtube.com Furthermore, certain derivatives have been investigated for their potential as antitumor agents, showing inhibitory activities against various cancer cell lines. nih.govnih.gov The introduction of different substituents onto the dibenzodiazepine core can dramatically influence the compound's pharmacological profile.
Opportunities for Advanced Synthetic Methodologies and High-Throughput Analog Generation
Future research into this compound would greatly benefit from the application of modern synthetic techniques. The use of flow chemistry, for example, could enable the chemoselective and efficient production of dibenzodiazepine intermediates. researchgate.net This methodology allows for precise control over reaction conditions and can facilitate the rapid synthesis of a library of analogs.
High-throughput synthesis, coupled with parallel purification techniques, presents a powerful strategy for generating a diverse range of this compound derivatives. By systematically varying the substituents on the aromatic rings and modifying the length and branching of the aminopropyl side chain, a vast chemical space can be explored. This approach would be instrumental in building a comprehensive structure-activity relationship (SAR) profile for this class of compounds.
Deepening Mechanistic Understanding of Structure-Activity Relationships for Rational Compound Design
The relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. drugdesign.org For dibenzodiazepine analogs, specific structural features have been shown to be critical for their interaction with biological targets. nih.gov For instance, in related imidazobenzodiazepin-6-ones, the replacement of a methyl group on the nitrogen at the 5-position with a propyl group led to a significant decrease in affinity for benzodiazepine (B76468) receptors. nih.gov This suggests that the nature of the alkylamino side chain in this compound is a key determinant of its biological activity.
Future SAR studies should focus on a systematic exploration of the following structural modifications:
Substitution on the Aromatic Rings: The introduction of various substituents (e.g., halogens, alkyl groups, electron-withdrawing or -donating groups) on the benzene (B151609) rings of the dibenzodiazepinone core.
Modification of the Aminopropyl Chain: Altering the length of the alkyl chain, the position of the methyl group, and the nature of the amine (primary, secondary, or tertiary).
Stereochemistry: Investigating the impact of stereoisomers on biological activity, as different enantiomers or diastereomers can have distinct pharmacological profiles.
Interactive Data Table: Structure-Activity Relationship Insights for Dibenzodiazepinone Analogs
| Structural Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|
| Replacement of N5-methyl with propyl group | Significant reduction in affinity at benzodiazepine receptors | nih.gov |
| Introduction of chlorine at the 7-position | Enhanced ligand affinity at diazepam-sensitive benzodiazepine receptors | nih.gov |
| Introduction of chlorine at the 8-position | Decreased affinity at diazepam-sensitive benzodiazepine receptors | nih.gov |
| Saturation of the 4,5-double bond | Reduced activity | youtube.com |
Exploration of Novel Molecular Targets and Undiscovered Biological Applications
While the dibenzodiazepine scaffold is traditionally associated with central nervous system targets, there is a growing body of evidence suggesting a broader range of biological activities. For example, heterodimeric ligands based on a dibenzodiazepinone structure have been shown to have high affinity and selectivity for muscarinic acetylcholine (B1216132) receptors. nih.gov This highlights the potential for this compound and its analogs to interact with a variety of G-protein coupled receptors (GPCRs) and other molecular targets. mdpi.commdpi.com
Future research should employ target identification and validation studies to uncover novel molecular targets for this compound class. Techniques such as affinity chromatography, chemical proteomics, and molecular docking can be utilized to identify protein binding partners. nih.gov The exploration of potential applications beyond neuroscience, such as in oncology, immunology, and infectious diseases, could reveal previously undiscovered therapeutic opportunities. nih.govresearchgate.net
Development and Application of Advanced In Vitro Models for Compound Evaluation and Profiling
The initial screening and characterization of new chemical entities heavily rely on robust and predictive in vitro models. nih.gov For this compound, a suite of in vitro assays will be essential to profile its biological activity and guide further development.
Receptor Binding Assays: To determine the affinity and selectivity of the compounds for a panel of relevant receptors, particularly those in the central nervous system.
Cell-Based Functional Assays: To assess the functional consequences of receptor binding, such as agonist or antagonist activity.
High-Content Imaging: To visualize the effects of the compounds on cellular morphology, protein localization, and other cellular processes.
Organoid and 3D Cell Culture Models: To evaluate the activity of the compounds in a more physiologically relevant context that better mimics the in vivo environment. nih.gov
The data generated from these in vitro models will be crucial for building predictive quantitative structure-activity relationship (QSAR) models and for selecting promising candidates for further preclinical development.
Q & A
Q. How can mixed-methods research designs enhance understanding of the compound’s mechanism of action?
- Methodological Answer : A convergent parallel design integrates quantitative EEG spectral analysis (delta/gamma power ratios) with qualitative interviews of patients reporting subjective effects. Quantitatively test hypotheses about dose-dependent EEG changes, while qualitative thematic analysis explores emergent themes (e.g., “calmness” vs. “brain fog”). Triangulate findings to identify discordance (e.g., efficacy without perceived benefit) and refine mechanistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
